![molecular formula C7H10O2 B054531 1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one CAS No. 124031-52-3](/img/structure/B54531.png)
1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one, commonly known as dihydrofuran-2-one, is a cyclic organic compound with a molecular formula of C6H8O2. It is widely used in the pharmaceutical industry as a building block for the synthesis of various drugs.
Mecanismo De Acción
The mechanism of action of dihydrofuran-2-one varies depending on the specific drug it is used to synthesize. However, it is known to have a variety of pharmacological effects, including vasodilation, anti-inflammatory activity, and antifungal activity.
Biochemical and Physiological Effects:
Dihydrofuran-2-one has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in regulating blood pressure. It has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. In addition, it has been shown to have antifungal activity against a variety of fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of dihydrofuran-2-one is its versatility as a building block for the synthesis of various drugs. It is also relatively easy to synthesize and is commercially available. However, one limitation is that it can be difficult to work with due to its high reactivity and potential for polymerization.
Direcciones Futuras
There are several potential future directions for research on dihydrofuran-2-one. One area of interest is its potential use in the treatment of Alzheimer's disease. Studies have shown that dihydrofuran-2-one derivatives have the ability to inhibit the aggregation of beta-amyloid, which is a hallmark of Alzheimer's disease. Another area of interest is its potential use as an antifungal agent. Further research is needed to determine the efficacy and safety of dihydrofuran-2-one derivatives for these and other potential therapeutic applications.
Métodos De Síntesis
Dihydrofuran-2-one can be synthesized through a variety of methods, including the reaction of 2-butanone with acetic anhydride in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. Another method involves the reaction of 1,4-dioxane with acetaldehyde in the presence of a base, such as sodium hydroxide. The resulting product is then oxidized with chromic acid to yield dihydrofuran-2-one.
Aplicaciones Científicas De Investigación
Dihydrofuran-2-one has been extensively studied for its potential therapeutic applications. It is commonly used as a building block for the synthesis of various drugs, including antihypertensive agents, anti-inflammatory agents, and antifungal agents. It has also been studied for its potential use in the treatment of cancer and Alzheimer's disease.
Propiedades
Número CAS |
124031-52-3 |
|---|---|
Nombre del producto |
1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one |
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
1-[(2R)-2,5-dihydrofuran-2-yl]propan-2-one |
InChI |
InChI=1S/C7H10O2/c1-6(8)5-7-3-2-4-9-7/h2-3,7H,4-5H2,1H3/t7-/m0/s1 |
Clave InChI |
AEJCBANCTMGQHU-ZETCQYMHSA-N |
SMILES isomérico |
CC(=O)C[C@@H]1C=CCO1 |
SMILES |
CC(=O)CC1C=CCO1 |
SMILES canónico |
CC(=O)CC1C=CCO1 |
Sinónimos |
2-Propanone, 1-(2,5-dihydro-2-furanyl)-, (R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



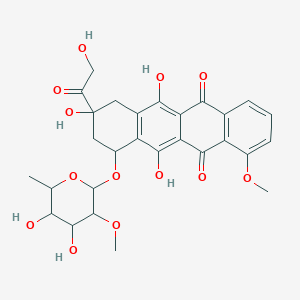
![Tetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B54449.png)
![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)
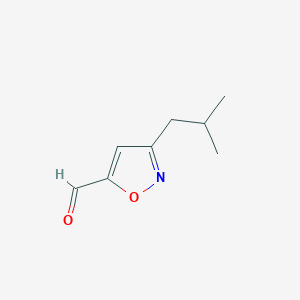
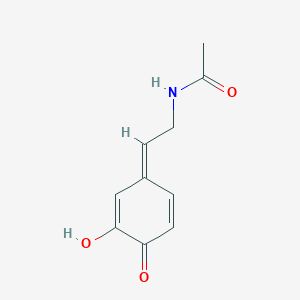
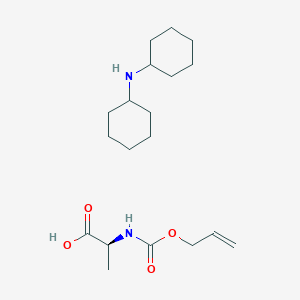
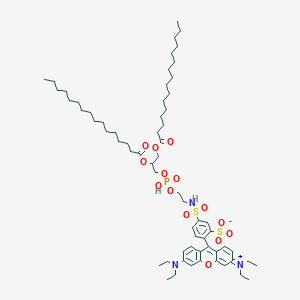
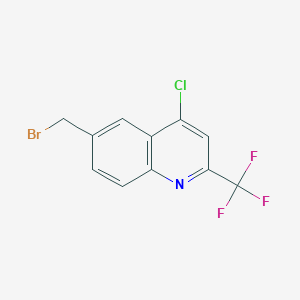
![Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate](/img/structure/B54469.png)
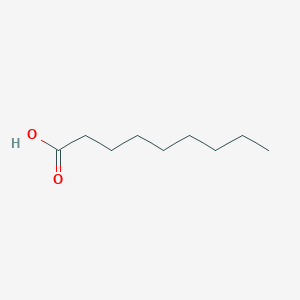
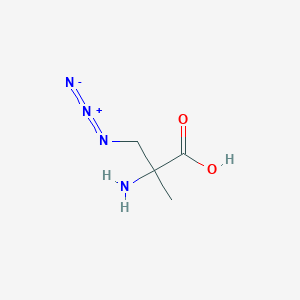
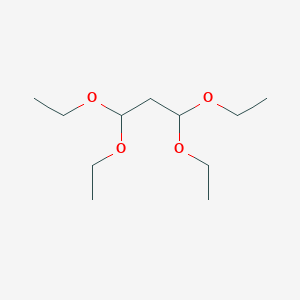
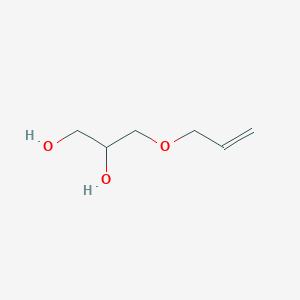
![Palmitic acid, [(hexadecyloxy)methyl]ethylene ester](/img/structure/B54480.png)